2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine
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Overview
Description
2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine typically involves the fusion of pyrazole and pyridine rings. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, providing the desired product with moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and pyridine rings.
Scientific Research Applications
2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential use in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine is unique due to its specific ring structure and substitution patterns. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms and the substituents attached to the rings.
Isoxazolo[4,5-b]pyridines: These compounds have a different fusion pattern of the isoxazole and pyridine rings, leading to different chemical and biological properties
Properties
CAS No. |
106990-55-0 |
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Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
3-oxa-4,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C7H4N4O/c1-4-2-10-12-6(4)5-3-9-11-7(5)8-1/h1-3,10H |
InChI Key |
LFMNCBVAAGKPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC3=NN=CC3=C2ON1 |
Origin of Product |
United States |
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